
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. The P2X7 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular ATP. The P2X7 receptor is predominantly expressed in immune cells and is involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in various inflammatory diseases.
Mecanismo De Acción
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide selectively blocks the P2X7 receptor, which is involved in the regulation of inflammatory responses. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of a cation channel and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, this compound inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide is a selective antagonist for the P2X7 receptor, which makes it a valuable tool for studying the role of the P2X7 receptor in inflammatory responses. However, its selectivity for the P2X7 receptor may limit its use in studying other P2X receptors. This compound has also been shown to have low oral bioavailability, which may limit its use in vivo.
Direcciones Futuras
1. Development of more potent and selective P2X7 receptor antagonists.
2. Investigation of the role of the P2X7 receptor in other diseases such as cancer and cardiovascular disease.
3. Development of novel drug delivery systems to improve the bioavailability of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide.
4. Investigation of the potential use of this compound in combination with other anti-inflammatory agents.
5. Investigation of the long-term effects of this compound on inflammation and immune function.
Métodos De Síntesis
The synthesis of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide involves the condensation of 4-aminophenethyl isonicotinate with 2-(2-methoxyethoxy)ethyl chloroformate followed by sulfamoylation with sulfamide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. This compound has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-10-11-25-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(5-3-13)26(18,22)23/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASDMOBAMGRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

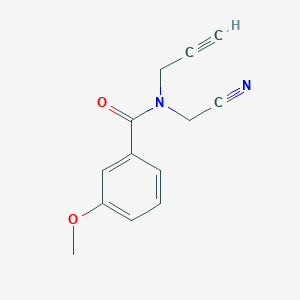
![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)
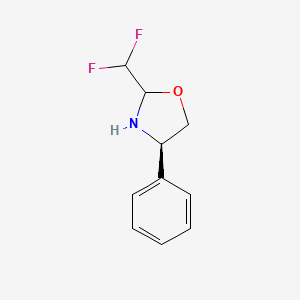

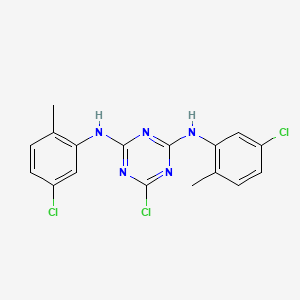
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)
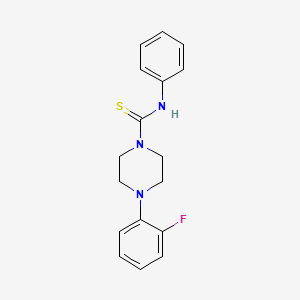
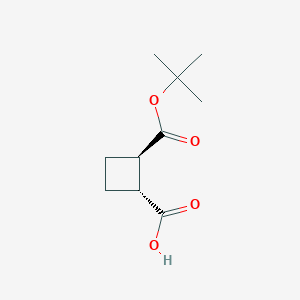
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)

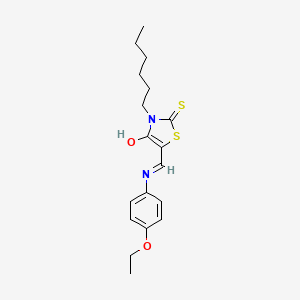
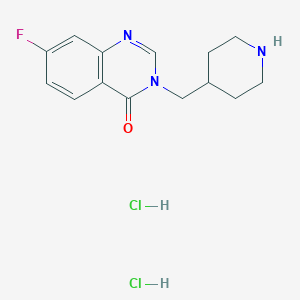
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)